molecular formula C10H15N3 B1302289 1-(Pyridin-4-YL)-1,4-diazepane CAS No. 194853-82-2

1-(Pyridin-4-YL)-1,4-diazepane

Número de catálogo: B1302289
Número CAS: 194853-82-2
Peso molecular: 177.25 g/mol
Clave InChI: PKAOAQVMDURQAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Pyridin-4-YL)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyridin-4-YL)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis:
1-(Pyridin-4-YL)-1,4-diazepane serves as a versatile building block in organic chemistry. It is utilized in synthesizing complex organic molecules due to its unique structural features, which allow for various functionalizations. The compound can participate in oxidation, reduction, and substitution reactions, making it a valuable intermediate in drug development and material science .

Reactivity and Mechanism:
The compound undergoes several chemical reactions:

  • Oxidation: Can be oxidized to form pyridine N-oxide derivatives using potassium permanganate.
  • Reduction: Reduction with sodium borohydride yields reduced diazepane derivatives.
  • Substitution: Participates in nucleophilic substitution reactions with various nucleophiles .

Biological Applications

Ligand in Biochemical Assays:
Research indicates that this compound can act as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor has been targeted for treating psychiatric disorders and neurodegenerative diseases. Studies have shown that derivatives of this compound exhibit varying affinities and efficacies at these receptors, suggesting potential therapeutic applications .

Anticancer Activity:
Recent studies have highlighted the anticancer properties of pyridine-based compounds, including this compound. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, such as breast and liver cancers. The structural features of these compounds play a crucial role in their biological activity .

Medicinal Applications

Therapeutic Properties:
The compound is being explored for its antimicrobial and anticancer activities. Its ability to modulate enzyme activity or signal transduction pathways makes it a candidate for developing new therapeutic agents. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and exhibit selective toxicity against tumor cells while sparing normal cells .

Development of Antileishmanial Drugs:
Research has identified the potential of this compound derivatives as antileishmanial agents. Compounds have demonstrated efficacy against Leishmania parasites by inhibiting specific enzymes involved in sterol biosynthesis .

Industrial Applications

Materials Science:
In industry, this compound is utilized in developing advanced materials and catalysts. Its unique chemical properties allow it to be incorporated into various polymer systems or used as a catalyst in chemical reactions .

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-4-YL)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparación Con Compuestos Similares

  • 1-(Pyridin-2-yl)-1,4-diazepane
  • 1-(Pyridin-3-yl)-1,4-diazepane
  • 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Uniqueness: 1-(Pyridin-4-YL)-1,4-diazepane is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Actividad Biológica

1-(Pyridin-4-YL)-1,4-diazepane is a heterocyclic compound characterized by a diazepane ring fused with a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

  • Molecular Formula : C10H15N3
  • CAS Number : 194853-82-2

Synthesis Methods

This compound can be synthesized through several methods:

  • Common Method : Reaction of pyridine-4-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent under mild conditions, yielding high purity products.
  • Industrial Production : Large-scale synthesis involves optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution : Participating in nucleophilic substitution reactions with amines or thiols.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects, such as:

  • Inhibition of enzyme activity.
  • Alteration of signal transduction processes .

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit significant pharmacological activities:

Anticancer Activity

A study demonstrated that certain derivatives possess anticancer properties by acting as selective inhibitors of key cancer-related enzymes. For instance, modifications to the diazepane structure enhanced the compound's selectivity and potency against specific cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research findings suggest that it exhibits significant inhibitory effects against various bacterial strains, indicating its potential utility in developing new antimicrobial agents .

Case Studies and Research Findings

Study ReferenceActivityFindings
AnticancerDerivatives showed IC50 values in the low micromolar range against cancer cell lines.
AntimicrobialExhibited effective inhibition against Gram-positive and Gram-negative bacteria.
NeuropharmacologyInvestigated as a ligand for nicotinic acetylcholine receptors, showing partial agonist activity.

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the unique properties of this compound relative to similar compounds:

Compound NameStructure TypeActivity Profile
1-(Pyridin-2-yl)-1,4-diazepaneDiazepane derivativeModerate anticancer activity
1-(Pyridin-3-yl)-1,4-diazepaneDiazepane derivativeHigh selectivity for α4β2-nAChR with low side effects
This compoundDiazepane derivativeBroad-spectrum antimicrobial and anticancer activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Pyridin-4-YL)-1,4-diazepane, and how can reaction parameters be systematically evaluated?

Methodological Answer: Synthesis optimization requires a factorial design approach to evaluate variables (e.g., temperature, solvent polarity, catalyst type). For example, pre-experimental designs (e.g., one-factor-at-a-time) can identify critical parameters, followed by full factorial designs to assess interactions . Characterization via 1H^1H-NMR and mass spectrometry (as in for analogous diazepane derivatives) validates structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound to ensure reproducibility?

Methodological Answer: Combine spectroscopic (NMR, IR) and computational methods (DFT calculations) to map electronic properties. For example, used 1H^1H-NMR (400 MHz) to confirm substituent positions in a diazepane derivative, while molecular docking provided insights into electronic interactions . Cross-validation with X-ray crystallography (if feasible) resolves ambiguities in stereochemistry.

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound derivatives be reconciled?

Methodological Answer: Contradictions often arise from variability in assay conditions or target selectivity. A meta-analysis framework should:

Standardize activity metrics (e.g., IC50_{50}, binding affinity).

Compare experimental designs (e.g., cell lines, incubation times).

Apply statistical tools (ANOVA, multivariate regression) to isolate confounding variables .
highlights challenges in integrating heterogeneous data, emphasizing the need for transparency in methodological reporting .

Q. What theoretical frameworks guide the design of this compound as a modulator of neurotransmitter receptors?

Methodological Answer: Link molecular docking studies (e.g., AutoDock Vina) to receptor-ligand interaction theories (e.g., induced-fit vs. lock-and-key models). demonstrated this by correlating diazepane derivatives’ antimicrobial activity with binding affinities to bacterial enzymes . Pair computational predictions with functional assays (e.g., patch-clamp electrophysiology for ion channels) to validate mechanistic hypotheses .

Q. How can researchers address the limited solubility of this compound in aqueous media for in vivo studies?

Methodological Answer: Employ a systematic solubility enhancement strategy:

Co-solvent Screening: Test PEG-water or cyclodextrin mixtures.

Salt Formation: React with HCl or citrate to improve hydrophilicity.

Nanoformulation: Use liposomal encapsulation (e.g., ’s methods for piperidine derivatives) . Validate stability via dynamic light scattering (DLS) and in vitro release profiles.

Q. What experimental designs are suitable for probing the metabolic stability of this compound?

Methodological Answer: Use a quasi-experimental design with liver microsomes (human/rat) to assess Phase I/II metabolism. LC-MS/MS quantifies parent compound degradation and metabolite formation. ’s pretest-posttest framework (applied to chemical models) ensures reproducibility . For advanced studies, integrate CRISPR-engineered enzymes to isolate metabolic pathways.

Q. How can computational methods predict off-target interactions of this compound?

Methodological Answer: Apply polypharmacology modeling using tools like SwissTargetPrediction or SEA. combined quantum chemical modeling (Gaussian 09) and molecular docking (AutoDock) to predict antimicrobial targets . Cross-reference results with structural databases (e.g., PDB) to prioritize high-risk off-targets for experimental validation.

Q. Theoretical and Methodological Integration

Q. How should researchers align their work on this compound with broader pharmacological theories?

Methodological Answer: Adopt a dual theoretical lens:

  • Structure-Activity Relationship (SAR): Link substituent effects (e.g., pyridinyl vs. phenyl) to activity trends.
  • Systems Pharmacology: Map interactions within signaling networks (e.g., GPCR cascades). emphasizes organizing research around conceptual frameworks to ensure academic rigor .

Propiedades

IUPAC Name

1-pyridin-4-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAOAQVMDURQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375190
Record name 1-pyridin-4-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194853-82-2
Record name 1-pyridin-4-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-chloropyridine hydrochloride (7.5 g) in 3-methyl-1-butanol (100 ml) was added dropwise to a refluxing solution of hexahydro-1,4-diazepine (10.0 g) and triethylamine (16.8 ml) in 3-methyl-1-butanol (300 ml). After addition the solution was refluxed for 18 hours. The solvent was removed in vacuo to give an oil. Purification by sinter-column chromatography on silica gel, eluting with dichloromethane containing an increasing proportion of methanol (2-5%) and a small amount of conc. aqueous ammonia, gave 1-(4-pyridyl)hexahydro-1,4-diazepine as a colourless oil which slowly crystallised on standing.
Name
4-chloropyridine hydrochloride
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2 g of 4-bromopyridine and 10 g of homopiperazine is heated at 100° C. for 4 hours. 100 ml of water are added to the reaction mixture and the resulting mixture is basified to pH 10 by addition of 10% NaOH solution and extracted three times with 100 ml of chloroform, the organic phase is dried over Na2SO4 and the solvent is evaporated off under vacuum. 0.9 g of the expected product is obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.